REACTION_CXSMILES
|
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:9])[NH:6][C:7]=1[CH3:8].[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH3:17]I.O>CN(C=O)C.C(OCC)(=O)C>[I:1][C:2]1[C:11](=[O:14])[N:4]([CH3:3])[C:5](=[O:9])[N:6]([CH3:17])[C:7]=1[CH3:8] |f:1.2.3|
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Name
|
|
Quantity
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5.58 g
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Type
|
reactant
|
Smiles
|
IC=1C(NC(NC1C)=O)=O
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
188 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
3.33 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The reaction mixture was stirred for another 76 h at room temperature
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Duration
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76 h
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
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Details
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The combined extracts were washed with brine solution (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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Filtration of the drying agent and concentration of the solvent
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Type
|
CUSTOM
|
Details
|
gave crude solid which
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Type
|
CUSTOM
|
Details
|
was crystallized from ethanol:water (3:1, 150:50 mL)
|
Type
|
CUSTOM
|
Details
|
stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol:water (3:1, 120 mL), water (30 mL), hexanes (30 ML)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(N(C(N(C1C)C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |